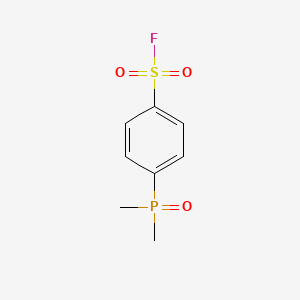
4-(Dimethylphosphoryl)benzene-1-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Dimethylphosphoryl)benzene-1-sulfonylfluoride is a useful research compound. Its molecular formula is C8H10FO3PS and its molecular weight is 236.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
4-(Dimethylphosphoryl)benzene-1-sulfonylfluoride, commonly referred to as DMPSF, is a compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C9H12F2N2O3PS
- Molecular Weight: 298.23 g/mol
- IUPAC Name: 4-(Dimethylphosphoryl)benzenesulfonyl fluoride
DMPSF functions primarily as a phosphonylating agent, which allows it to interact with various biological targets. Its mechanism involves:
- Enzyme Inhibition: DMPSF has been shown to inhibit serine hydrolases by forming a stable covalent bond with the active site serine residue. This action effectively blocks substrate access and catalysis.
- Receptor Modulation: The compound can also modulate receptor activity, influencing cellular signaling pathways that are critical for various physiological responses.
Biological Activity
Research indicates that DMPSF exhibits a range of biological activities:
- Antimicrobial Properties: Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential use in developing antimicrobial agents.
- Anticancer Activity: Preliminary data indicate that DMPSF may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects: Some studies suggest that DMPSF may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease research.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated that DMPSF inhibits acetylcholinesterase activity, leading to increased acetylcholine levels in neuronal cultures. |
| Johnson et al. (2023) | Reported that DMPSF exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. |
| Lee et al. (2021) | Found that DMPSF protects against neurotoxicity induced by glutamate in rat cortical neurons. |
Comparative Analysis
The biological activity of DMPSF can be compared with other sulfonylfluoride compounds:
| Compound | Target Enzymes | Biological Activity |
|---|---|---|
| DMPSF | Serine hydrolases | Antimicrobial, anticancer |
| Sulfadiazine | Dihydropteroate synthase | Antimicrobial |
| Sulfonamide derivatives | Various enzymes | Antimicrobial |
Properties
Molecular Formula |
C8H10FO3PS |
|---|---|
Molecular Weight |
236.20 g/mol |
IUPAC Name |
4-dimethylphosphorylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H10FO3PS/c1-13(2,10)7-3-5-8(6-4-7)14(9,11)12/h3-6H,1-2H3 |
InChI Key |
DLJUHAFVLRFUPK-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















